molecular formula C18H13N3O3 B2919895 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide CAS No. 922043-73-0

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

Cat. No. B2919895
CAS RN: 922043-73-0
M. Wt: 319.32
InChI Key: VBZNTCYFACITSJ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found naturally in various plants and can also be synthesized . It has a wide range of biological and pharmacological applications, making it a potential natural drug lead compound .


Synthesis Analysis

Benzofuran rings can be constructed using several methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, benzofuran substituted chalcone compounds have been developed and utilized as anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures .

Scientific Research Applications

Antibacterial Activity

Benzofuran derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . This makes them a promising avenue for the development of new antibacterial agents .

Antitumor Activity

Benzofuran compounds have shown strong antitumor activity . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities . This suggests that the compound could potentially be used in cancer treatment.

Anti-Oxidative Activity

Benzofuran derivatives have been found to possess anti-oxidative properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress.

Antiviral Activity

Some benzofuran compounds have shown antiviral activity . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity . This suggests potential applications of the compound in antiviral therapy.

Cytotoxic Properties

The compound has been tested for its cytotoxic properties on human cancer cells and healthy cells . Understanding these properties can help in the development of targeted cancer therapies.

Inhibition of AKT Signaling Pathway

In vitro testing has shown that some benzofuran derivatives can successfully inactivate the serine-threonine kinase (AKT) signaling pathway, which plays a key role in the survival and proliferation of cancer cells .

Drug Development

Due to their wide range of biological and pharmacological applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are considered potential natural drug lead compounds .

Synthesis of Complex Benzofuran Derivatives

The compound can be used in the synthesis of complex benzofuran derivatives . These derivatives can be difficult to prepare, but they have a wide range of potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that HMS3498O05 may interact with a variety of cellular targets involved in these processes.

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that HMS3498O05 might interact with its targets, leading to inhibition of cell growth and proliferation.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it’s likely that HMS3498O05 affects multiple biochemical pathways

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing

Result of Action

Given the reported biological activities of benzofuran compounds , it’s plausible that HMS3498O05 may lead to inhibition of cell growth and proliferation, potentially through interaction with various cellular targets.

Safety and Hazards

The safety and hazards associated with benzofuran compounds can also vary widely depending on their specific structures. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran and its derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on developing new therapeutic agents and improving the bioavailability of these compounds .

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-5-4-7-13(9-11)16(22)19-18-21-20-17(24-18)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNTCYFACITSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

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